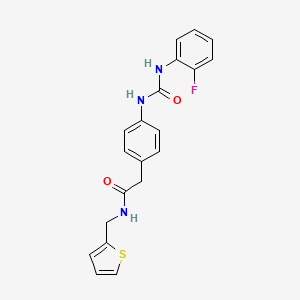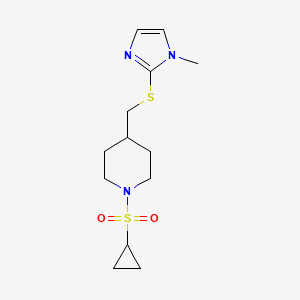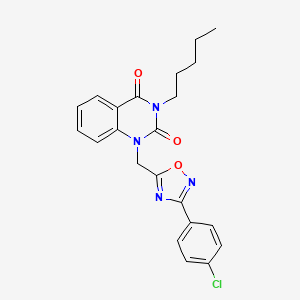
Indolizin-5-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolizine is a nitrogen-containing heterocycle . It is an uncommon isomer of indole with the nitrogen located at a ring fusion position . Indolizine serves as a precursor for widespread indolizidine alkaloids .
Synthesis Analysis
Indolizine and its derivatives can be synthesized through various methods. Radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . A palladium-catalyzed, multicomponent synthesis of indolizines has been reported, which involves the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .Molecular Structure Analysis
Indolizine consists of a 10π conjugated planar electronic structure . The similarity between the indole and indolizine nuclei has prompted speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .Chemical Reactions Analysis
Indolizine derivatives have been synthesized using radical species or radical intermediates . The reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten und medizinische Anwendungen
Indolizin-5-carbonsäure, ein stickstoffhaltiger Heterocyclus, hat aufgrund seiner potenziellen biologischen Aktivitäten Aufmerksamkeit erregt. Forscher haben seine Verwendung in verschiedenen medizinischen Kontexten untersucht, darunter:
- Antivirale Eigenschaften: Untersuchungen deuten darauf hin, dass Indolizin-Derivate antivirale Wirkungen zeigen, was sie zu vielversprechenden Kandidaten für die Entwicklung antiviraler Medikamente macht .
- Entzündungshemmende Wirkung: Einige Indolizin-Verbindungen zeigen entzündungshemmende Eigenschaften, die bei der Behandlung von Entzündungskrankheiten wertvoll sein könnten .
- Antikrebs-Potenzial: Forscher haben Indolizine auf ihr Potenzial als Antikrebsmittel untersucht. Diese Verbindungen können das Wachstum und die Proliferation von Krebszellen stören .
- Antidiabetische Wirkungen: Indolizin-Derivate haben sich bei der Behandlung von Diabetes durch Modulation des Glukosestoffwechsels als vielversprechend erwiesen .
Fluoreszierende Materialien und Sensoranwendungen
This compound-Derivate weisen ausgezeichnete Fluoreszenzeigenschaften auf, wodurch sie nützlich sind für:
- Organische Fluoreszenzmoleküle: Einige Indolizin-Derivate können als organische Fluoreszenzmoleküle für die biologische Bildgebung und Materialanwendungen dienen. Ihre Fluoreszenzeigenschaften ermöglichen die Visualisierung von zellulären Prozessen und Strukturen .
- Sensoren und Sonden: Forscher haben Indolizine als fluoreszierende Sensoren und Sonden für den Nachweis spezifischer Analyten wie Metallionen oder Biomoleküle untersucht .
Synthetische Methodik und Materialchemie
This compound-Synthesemethoden und Materialanwendungen umfassen:
- Radikalinduzierte Synthese: Radikalinduzierte Ansätze bieten eine effiziente Heterocyclenbildung und C–C- oder C–X-Bindungsbildung. Forscher haben Strategien entwickelt, die Radikalarten oder -Zwischenprodukte verwenden, um Indolizine und ihre Derivate zu synthetisieren .
- π-Erweiterte Indolizine: Zu den jüngsten Fortschritten gehören elegante Wege zu stark substituierten 1-Cyanoindolizinen und 3-Cyanoindolizinen. Diese π-erweiterten Indolizine haben potenzielle Anwendungen in der Materialchemie .
Carbonylationsreaktionen
Indolizine wurden auch in Carbonylationsreaktionen untersucht, wodurch ihre synthetische Nützlichkeit erweitert wird .
Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen Bereichen ist, von der Medizin bis zur Materialwissenschaft. Forscher erforschen weiterhin ihre einzigartigen Eigenschaften und Anwendungen, wodurch der Weg für neue Entdeckungen und Innovationen geebnet wird.
Hui, J., Ma, Y., Zhao, J., & Cao, H. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19(47), 10162–10175. Link A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Link Wang, X., & Wang, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded derivatives. Organic & Biomolecular Chemistry, 14(22), 5008–5017. Link Palladium catalyzed synthesis of indolizines via the carbonylative cross-coupling of 1,3-dienes with aryl iodides. (2021). Chemical Science, 12(5), 1799–1804. Link
Safety and Hazards
Zukünftige Richtungen
Indolizine and its derivatives have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . This suggests potential future directions in the development of novel approaches for the synthesis of indolizine and its derivatives .
Wirkmechanismus
Target of Action
Indolizine-5-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are the primary targets of Indolizine-5-carboxylic acid and play a crucial role in its mechanism of action.
Mode of Action
The interaction of Indolizine-5-carboxylic acid with its targets results in various biological activities. Indole derivatives, including Indolizine-5-carboxylic acid, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indolizine-5-carboxylic acid affects various biochemical pathways due to its interaction with multiple targets. For instance, indole derivatives are known to be involved in the degradation of tryptophan in higher plants, leading to the production of the plant hormone indole-3-acetic acid . The downstream effects of these affected pathways contribute to the broad-spectrum biological activities of Indolizine-5-carboxylic acid.
Result of Action
The molecular and cellular effects of Indolizine-5-carboxylic acid’s action are diverse due to its interaction with multiple targets and involvement in various biochemical pathways. These effects contribute to its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemische Analyse
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
Indole derivatives have been found to exhibit various biologically vital properties .
Dosage Effects in Animal Models
Indole derivatives have been found to exhibit various biological activities .
Metabolic Pathways
Indole is known to be an important heterocyclic system that provides the skeleton to various alkaloids .
Transport and Distribution
Indole derivatives have been found to bind with high affinity to multiple receptors .
Subcellular Localization
Indole derivatives have been found to bind with high affinity to multiple receptors .
Eigenschaften
IUPAC Name |
indolizine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPQLCQHIAMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



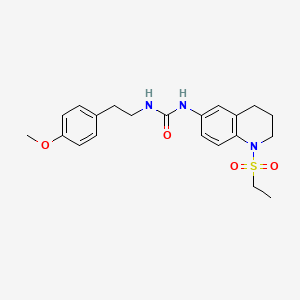

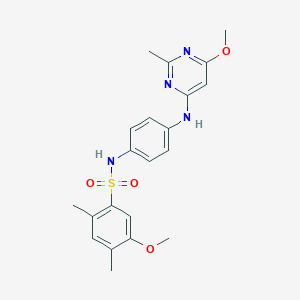
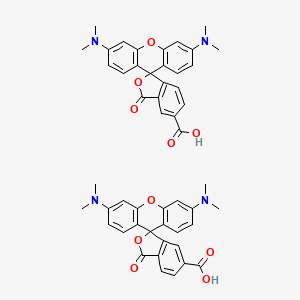
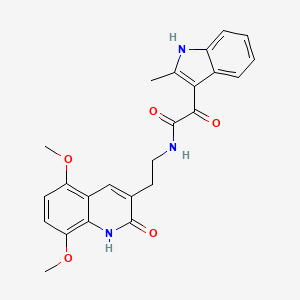

![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)
![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)
